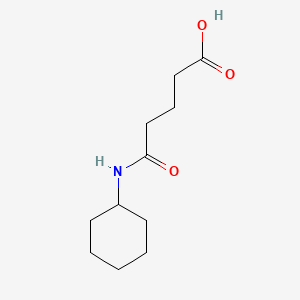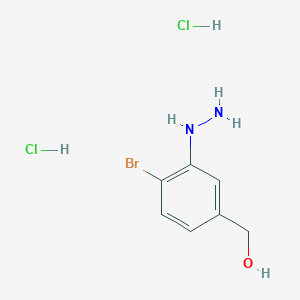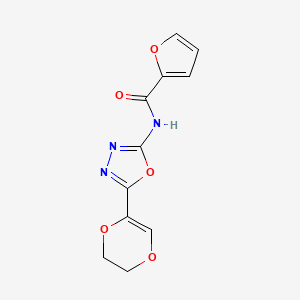
7,8-Difluoroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Difluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.16 and is a solid at room temperature . The IUPAC name for this compound is 7,8-difluoro-3-quinolinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2N2/c10-7-2-1-5-3-6 (12)4-13-9 (5)8 (7)11/h1-4H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Insights from Heterocyclic Amines in Medicinal Chemistry
7,8-Difluoroquinolin-3-amine, as a derivative within the broad category of quinolines, shares significance with its related compounds, such as 8-hydroxyquinoline, in medicinal chemistry. The scaffold of 8-hydroxyquinoline has been a focal point in organic and analytical chemistry due to its chromophore properties and ability to detect various metal ions. Over the past two decades, this moiety has garnered attention from medicinal chemists for its significant biological activities, leading to the development of potent, target-based broad-spectrum drug molecules for the treatment of life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further underscore their potential as drug candidates for various diseases, offering a template for synthesizing novel and pharmacologically potent agents for a wide range of therapeutic targets (Gupta, Luxami, & Paul, 2021).
Environmental and Analytical Applications
Recent advancements suggest that amine-functionalized sorbents, including those based on quinoline derivatives, present innovative solutions for environmental challenges, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, detected in many water supplies, pose health risks at concentrations as low as 6 ng/L. Amine-containing sorbents, by virtue of their interaction with PFAS, offer a promising approach for their control in the treatment of municipal water and wastewater, emphasizing the utility of quinoline derivatives beyond their medicinal applications (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Role in Biochemical Analysis
The role of quinoline derivatives extends to biochemical analysis, where they are utilized in the design of fluorescent probes for zinc ion determination. The introduction of carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability. These derivatives have shown potential as functional receptors for zinc ions due to their fast reactivity, selectivity, and bio-compatibility, particularly in biological applications. Such developments underscore the versatility of quinoline derivatives in contributing to the elucidation and exploration of biochemical phenomena (Mohamad et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用機序
Target of Action
It is known that primary amines, such as 7,8-difluoroquinolin-3-amine, can be sensitively detected via fluorescence after their reaction with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (nda) in the presence of cyanide . This suggests that the compound may interact with specific cellular targets that can be detected using fluorescence-based techniques.
Biochemical Pathways
The compound’s potential to interact with primary amines suggests it may influence pathways involving these molecules .
Pharmacokinetics
The compound is reported to have high gastrointestinal (gi) absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
特性
IUPAC Name |
7,8-difluoroquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIEXAOQCAVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)
